molecular formula C12H23ClN2O3 B5779905 (1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride

(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride

Cat. No.: B5779905
M. Wt: 278.77 g/mol
InChI Key: KCDNIXVADHBCMK-BNSHTTSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride is a chemical compound with a unique structure that includes a hydroxyimino group, a morpholine ring, and an octanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride typically involves the reaction of 8-morpholin-4-yloctan-2-one with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxime derivatives and morpholine-containing molecules, such as:

  • (1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one
  • 8-morpholin-4-yloctan-2-one
  • Hydroxylamine derivatives

Uniqueness

What sets (1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyimino group and the morpholine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c15-12(11-13-16)5-3-1-2-4-6-14-7-9-17-10-8-14;/h11,16H,1-10H2;1H/b13-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNIXVADHBCMK-BNSHTTSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCC(=O)C=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCCCCC(=O)/C=N/O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.